molecular formula C18H16N2O5S B2666307 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 305374-14-5

3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B2666307
CAS No.: 305374-14-5
M. Wt: 372.4
InChI Key: FCDHPWRMBUGJRP-UHFFFAOYSA-N
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Description

3-Nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzenesulfonamide moiety linked to a 6,7,8,9-tetrahydrodibenzo[b,d]furan core. The nitro group at the 3-position of the benzene ring introduces electron-withdrawing effects, which may enhance reactivity or binding affinity in biological systems.

Properties

IUPAC Name

3-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-20(22)13-4-3-5-14(11-13)26(23,24)19-12-8-9-18-16(10-12)15-6-1-2-7-17(15)25-18/h3-5,8-11,19H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDHPWRMBUGJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the dibenzofuran core, which is then functionalized with nitro and sulfonamide groups through a series of reactions involving nitration, sulfonation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide exhibit anticancer properties. For instance, a related sulfonamide compound was tested for its cytotoxic effects on various cancer cell lines. The results showed that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a promising avenue for developing new anticancer drugs .

2. Enzyme Inhibition
Sulfonamide derivatives are known to act as enzyme inhibitors. Research has demonstrated that certain sulfonamides can inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes. The compound under discussion may exhibit similar inhibitory properties, making it a candidate for treating conditions like glaucoma or Alzheimer's disease .

3. Antimicrobial Activity
The antimicrobial efficacy of sulfonamides has been well-documented. Compounds with structural similarities to 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide have shown activity against a range of bacterial strains. This attribute positions the compound as a potential antimicrobial agent in the development of new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerVarious sulfonamidesInhibition of cell growth
Enzyme InhibitionCarbonic anhydrase inhibitorsReduced enzyme activity
AntimicrobialSulfanilamide derivativesBactericidal effects against Gram-positive bacteria

Case Studies

Case Study 1: Anticancer Properties
In a study published in Medicinal Chemistry, researchers synthesized several sulfonamide derivatives and evaluated their anticancer activities against human breast cancer cell lines. Among these derivatives, one exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Enzyme Inhibition
A study focused on the inhibition of acetylcholinesterase by sulfonamide derivatives found that modifications to the benzenesulfonamide structure significantly affected inhibitory potency. The compound's structural features were linked to enhanced binding affinity to the enzyme's active site .

Case Study 3: Antimicrobial Effects
Research published in Journal of Antibiotics evaluated the antibacterial activity of a series of benzenesulfonamides against methicillin-resistant Staphylococcus aureus (MRSA). One derivative showed significant inhibition at concentrations below 10 µg/mL, highlighting the potential for developing new treatments against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Halogenated derivatives (e.g., 4-F, 4-Cl) may exhibit higher lipophilicity than the nitro analog, influencing membrane permeability .
  • Core Modifications : The 9-oxo group in introduces a ketone, likely enhancing polarity and hydrogen-bonding capacity compared to the saturated tetrahydrodibenzo core in the target compound .

Biological Activity

The compound 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research.

  • Molecular Formula : C22H22N2O6S
  • Molecular Weight : 422.49 g/mol
  • CAS Number : 374547-69-0

Biological Activity Overview

Research indicates that nitro compounds, including this sulfonamide derivative, exhibit a wide range of biological activities. These include:

  • Antineoplastic Activity : Nitro compounds are known for their potential in cancer therapy due to their ability to induce apoptosis in tumor cells.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response.
  • Antimicrobial Properties : Nitro groups in organic compounds often enhance their antimicrobial efficacy against various pathogens.

The biological activity of 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Studies have demonstrated that this compound can inhibit key enzymes involved in inflammation and cancer progression. For instance, it has been identified as a potent inhibitor of iNOS and COX-2, which play significant roles in nitric oxide production and prostaglandin synthesis respectively .
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntineoplasticInduces apoptosis via caspase activation
Anti-inflammatoryInhibits COX-2 and iNOS
AntimicrobialDisrupts bacterial cell wall synthesis

Case Study 1: Anti-Cancer Activity

A recent study evaluated the effects of the compound on human fibrosarcoma HT-1080 cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and Bax expression. This suggests that the compound effectively induces apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide was shown to reduce levels of pro-inflammatory cytokines (TNF-α and IL-1β) in vitro. This effect was attributed to its ability to inhibit NF-kB signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide?

A common methodology involves sulfonylation of the amine-functionalized tetrahydrodibenzo[b,d]furan precursor with 3-nitrobenzenesulfonyl chloride. For example, refluxing the amine intermediate with benzenesulfonyl chloride in pyridine for 12 hours, followed by precipitation in ice-water and recrystallization (e.g., acetone), yields the sulfonamide derivative with ~74% efficiency . Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical to improving purity and yield.

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

  • ¹H-NMR : Signals in DMSO-d₆ typically include aromatic protons (δ 7.0–8.5 ppm), NH sulfonamide (δ ~10–12 ppm), and aliphatic protons from the tetrahydrodibenzo[b,d]furan moiety (δ 1.5–3.0 ppm) .
  • IR : Key peaks include NH stretching (~3424 cm⁻¹), sulfonyl group vibrations (SO₂ asymmetric/symmetric stretching at ~1335/1170 cm⁻¹), and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Stability studies of structurally similar sulfonamides suggest sensitivity to extreme pH and prolonged heat. For example, storage at 4°C in inert solvents (e.g., DMF or DMSO) under nitrogen atmosphere is recommended to prevent degradation. Hydrolytic stability can be assessed via accelerated aging experiments at pH 2–12 .

Advanced Research Questions

Q. How can density functional theory (DFT) be utilized to study the electronic structure and reactivity of this compound?

DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are critical for accurate thermochemical predictions. For instance, studies on nitrobenzenesulfonamides show that the nitro group’s electron-withdrawing effects significantly polarize the sulfonamide moiety, influencing binding affinity in enzymatic assays . Basis sets like 6-31G(d,p) are recommended for geometry optimization and frontier molecular orbital analysis.

Q. What experimental designs are suitable for evaluating its potential as a kinase inhibitor or herbicide?

  • Enzyme Assays : Use recombinant kinases (e.g., DNA gyrase) to measure IC₅₀ values via ATPase activity inhibition .
  • Herbicidal Activity : Glasshouse and field tests (e.g., velvet leaf, barnyard grass) at varying concentrations (37.5–60 g/ha) can assess efficacy relative to benchmarks like saflufenacil .
  • Docking Studies : Molecular docking (AutoDock Vina) into ATP-binding pockets or herbicide target sites (e.g., protoporphyrinogen oxidase) can rationalize structure-activity relationships .

Q. How can researchers resolve contradictions in bioactivity data across in vitro vs. in vivo studies?

Discrepancies may arise from metabolic instability or off-target effects. Strategies include:

  • Metabolite Profiling : LC-MS/MS to identify degradation products.
  • Structural Analog Synthesis : Modify the nitro group or tetrahydrodibenzo[b,d]furan core to enhance bioavailability .
  • Dose-Response Optimization : Test sub-micromolar concentrations in cell-based assays to rule out nonspecific toxicity .

Q. What role does the nitro group play in modulating photophysical properties for optoelectronic applications?

The nitro group’s electron-withdrawing nature enhances charge-transfer transitions, as observed in dibenzo[b,d]furan derivatives. Time-dependent DFT (TD-DFT) calculations reveal redshifted absorption/emission spectra compared to non-nitrated analogs. Photoluminescence quantum yield (PLQY) measurements (e.g., integrating sphere methods) can quantify emission efficiency .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis OptimizationReflux in pyridine, stoichiometric control of sulfonyl chloride, recrystallization
Computational ModelingB3LYP/6-31G(d,p) for geometry, M06-2X for excited states
Bioactivity ValidationDose-response assays (IC₅₀), comparative field trials (e.g., barnyard grass control)
Stability ProfilingAccelerated aging at pH 2–12, LC-MS/MS for degradation products

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